molecular formula C7H10N2O2 B13805782 N-methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B13805782
M. Wt: 154.17 g/mol
InChI Key: KAKUIYPUMWAHPI-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a tertiary acetamide derivative featuring a 5-methylisoxazole substituent and a methyl group on the acetamide nitrogen. The 5-methylisoxazole moiety contributes to its electronic and steric profile, making it a candidate for pharmaceutical applications due to the isoxazole ring’s prevalence in bioactive molecules .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C7H10N2O2/c1-5-4-7(8-11-5)9(3)6(2)10/h4H,1-3H3

InChI Key

KAKUIYPUMWAHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the acylation of 5-methyl-1,2-oxazole with N-methylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Acylation Reaction: The starting material, 5-methyl-1,2-oxazole, is reacted with N-methylacetamide in the presence of an acylating agent such as acetyl chloride or acetic anhydride.

    Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C. A base such as triethylamine is often added to neutralize the generated acid by-products.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide ()

  • Structure : Benzisoxazole core with a chloromethyl group at position 3 and acetamide at position 3.
  • Key Differences :
    • Heterocycle : Benzisoxazole (fused benzene-isoxazole) vs. simple isoxazole in the target compound.
    • Reactivity : The chloromethyl group enhances reactivity for further substitutions (e.g., nucleophilic displacement), unlike the methyl group in the target compound .
  • Pharmacological Potential: Benzisoxazole derivatives are noted for antipsychotic and anticonvulsant activities, whereas the target compound’s smaller isoxazole may favor metabolic stability .

2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide ()

  • Structure : Triazole-linked naphthalene and acetamide.
  • Key Differences: Heterocycle: Triazole (nitrogen-rich) vs. isoxazole (oxygen-nitrogen).
  • Synthetic Utility : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used here, contrasting with likely SN2 or coupling routes for the target compound .

2-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)-N-(5-Methyl-1,2-Oxazol-3-yl)Acetamide ()

  • Structure : Pyrazole with a nitro group and acetamide.
  • Key Differences :
    • Electron-Withdrawing Group : The nitro group enhances electrophilicity, unlike the methyl group in the target compound.
    • Bioactivity : Nitro groups often confer antibacterial activity, while methyl groups may improve bioavailability .

N-(5-Methyl-1,2-Oxazol-3-yl)-2-(Tetrazol-1-yl)Acetamide ()

  • Structure : Tetrazole-linked acetamide.
  • Key Differences: Acidity: Tetrazole (pKa ~4.9) is acidic, whereas isoxazole is less so, impacting solubility and receptor binding .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups logP Polar Surface Area (Ų)
N-Methyl-N-(5-methylisoxazol-3-yl)acetamide* C₇H₁₀N₂O₂ 154.17 Methyl, Isoxazole, Acetamide ~0.8 ~45.3
N-(5-Methylisoxazol-3-yl)acetamide () C₆H₈N₂O₂ 140.14 Isoxazole, Acetamide 0.82 45.3
N-[3-(Chloromethyl)benzisoxazol-5-yl]acetamide () C₁₀H₉ClN₂O₂ 224.65 Chloromethyl, Benzisoxazole 1.5 52.6
2-(Tetrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide () C₇H₈N₆O₂ 208.18 Tetrazole, Isoxazole -0.2 96.8

*Estimated based on analogous compounds.

Table 2. Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, ppm)
N-Methyl-N-(5-methylisoxazol-3-yl)acetamide* ~1650–1680 δ 2.1 (CH₃), 2.4 (N-CH₃), 6.2 (isoxazole H)
N-(5-Methylisoxazol-3-yl)acetamide () 1671 δ 2.11 (CH₃), 6.34 (isoxazole H)
N-[3-(Chloromethyl)benzisoxazol-5-yl]acetamide () 1611 δ 5.22 (ClCH₂), 7.74–8.34 (Ar-H)

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